molecular formula C26H35NO3 B6545578 N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946358-87-8

N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No.: B6545578
CAS No.: 946358-87-8
M. Wt: 409.6 g/mol
InChI Key: VQMORHCHDYJVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a synthetic benzamide derivative featuring a dibutylamine substituent and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety.

Properties

IUPAC Name

N,N-dibutyl-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3/c1-5-7-16-27(17-8-6-2)25(28)21-14-12-20(13-15-21)19-29-23-11-9-10-22-18-26(3,4)30-24(22)23/h9-15H,5-8,16-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMORHCHDYJVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structural uniqueness lies in its N,N-dibutyl substitution and benzofuran-linked benzamide scaffold. Below is a comparative analysis with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
N,N-Dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide (Target Compound) Not Provided ~400 (estimated) N,N-dibutyl, benzofuran-7-yloxy N/A
N-(2,4-Dichlorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C23H21Cl2NO3 430.3 Dichlorophenyl, benzofuran-7-yloxy
4-{[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide C27H28N2O5 460.5 Acetamido-methoxyphenyl, benzofuran-7-yloxy
N-(3,4-Dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]methyl}benzamide C26H27NO5 433.5 Dimethoxyphenyl, benzofuran-7-yloxy

Key Observations :

  • Electron-withdrawing groups (e.g., dichlorophenyl in ) may increase metabolic stability, whereas electron-donating groups (e.g., methoxy in ) could enhance solubility.

Pharmacokinetic and Pharmacodynamic Profiles

  • Lipophilicity : The dibutyl group likely confers higher logP values than dichlorophenyl or methoxy-substituted analogs, influencing tissue distribution and half-life.
  • Metabolism : The benzofuran moiety is susceptible to oxidative metabolism, but bulky substituents (e.g., dibutyl, dimethyl) may slow hepatic degradation .
  • Receptor Binding : Dichlorophenyl analogs exhibit anti-inflammatory activity via COX-2 inhibition , while acetamido-methoxyphenyl derivatives () may target neurological pathways due to structural resemblance to neuroactive benzamides.

Unique Advantages of Target Compound :

  • The N,N-dibutyl group may reduce polarity, enabling blood-brain barrier penetration for CNS-targeted therapies.
  • The benzofuran core offers π-π stacking interactions with aromatic residues in enzyme active sites, enhancing binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.